Perlolyrine
Overview
Description
Perlolyrine, chemically known as 1-(5-(hydroxymethyl)furan-2-yl)-9H-pyrido[3,4-b]indole, is a naturally occurring β-carboline alkaloid with a furan moiety. It is found in various foods and biological systems. This compound is of significant interest due to its bioactive properties and its occurrence in processed foods such as tomato products, soy sauce, beer, and honey .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perlolyrine is synthesized through the reaction of L-tryptophan with 3-deoxyglucosone, an intermediate of carbohydrate degradation. The formation mechanism involves 3,4-dihydro-β-carboline-3-carboxylic acid intermediates (imines), followed by the oxidation of C 1′-OH to ketoimine and oxidative decarboxylation at C-3, along with dehydration and cyclization to afford the β-carboline with a furan moiety. The reaction is favored in acidic conditions and temperatures ranging from 70 to 110°C .
Industrial Production Methods: Industrial production of this compound involves the Maillard reaction, where L-tryptophan reacts with carbohydrates such as fructose, glucose, and sucrose under acidic conditions and heating. This method is commonly used in the food industry to produce this compound as a byproduct during the processing of foods .
Chemical Reactions Analysis
Types of Reactions: Perlolyrine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to participate in the Maillard reaction, forming during the heating process of foods.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using mild oxidizing agents such as air in the presence of copper catalysts.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium or platinum.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Major Products Formed: The major products formed from these reactions include various β-carboline derivatives, which exhibit different bioactive properties .
Scientific Research Applications
Perlolyrine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of bioactive alkaloids.
Biology: this compound is studied for its interaction with the central nervous system, particularly its effects on serotonin uptake, benzodiazepine receptors, and imidazoline binding sites.
Medicine: The compound exhibits antidepressant and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders.
Mechanism of Action
Perlolyrine exerts its effects by interacting with specific molecular targets and pathways:
Central Nervous System: It affects the serotonin uptake system, benzodiazepine receptors, and imidazoline binding sites, leading to changes in neurotransmitter levels and inhibition of enzymes such as monoamine oxidase.
Cancer Research: this compound inhibits specific kinases involved in cancer cell growth and survival, leading to apoptosis (cell death) in tumor cells.
Comparison with Similar Compounds
- Harmine
- Harmane
- Norharmane
- Cordysinin C
- Cordysinin D
Comparison: Perlolyrine is unique among β-carboline alkaloids due to its furan moiety, which imparts distinct bioactive properties. Unlike other β-carbolines, this compound is formed through the Maillard reaction and is widely present in processed foods. Its unique structure allows it to interact with different molecular targets, making it a versatile compound for various scientific applications .
Properties
IUPAC Name |
[5-(9H-pyrido[3,4-b]indol-1-yl)furan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-9-10-5-6-14(20-10)16-15-12(7-8-17-16)11-3-1-2-4-13(11)18-15/h1-8,18-19H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUCYPGCMLPUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(O4)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903330 | |
Record name | Perlolyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Perlolyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29700-20-7 | |
Record name | Perlolyrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29700-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perlolyrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perlolyrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50903330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERLOLYRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV3L654T9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Perlolyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
183 °C | |
Record name | Perlolyrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030327 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.